N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
This compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is crucial for bacterial cell division.
Biochemical Pathways
It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring , the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase .
Cellular Effects
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Molecular Mechanism
Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their excellent thermal stability .
Dosage Effects in Animal Models
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Transport and Distribution
Triazole compounds are known to bind to a variety of enzymes and receptors .
Subcellular Localization
Triazole compounds are known to bind to a variety of enzymes and receptors .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWZOQPPFIIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.